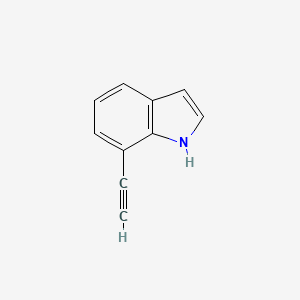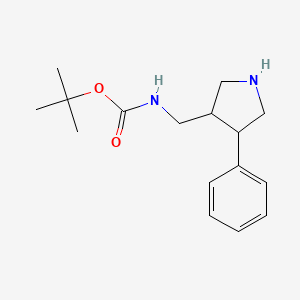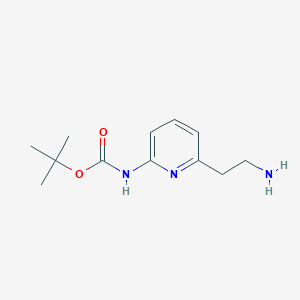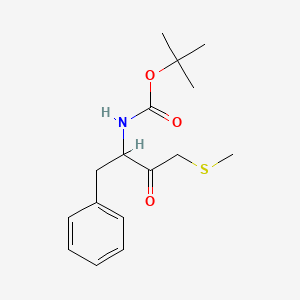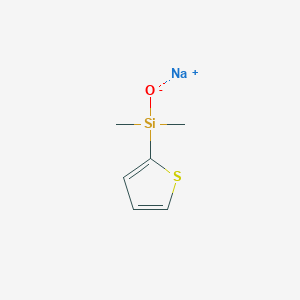![molecular formula C11H12ClN B1395876 6'-chloro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] CAS No. 885269-22-7](/img/structure/B1395876.png)
6'-chloro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]
Overview
Description
“6’-chloro-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]” is a chemical compound with the molecular formula C11H12ClN . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “6’-chloro-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]” involves a three-membered cyclopropane ring attached to an isoquinoline ring system . The three-membered ring is approximately perpendicular to the attached isoquinoline ring system, with a dihedral angle of 89.44° .
Physical And Chemical Properties Analysis
The molecular weight of “6’-chloro-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]” is 193.67 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.
Scientific Research Applications
Cyclopropane Derivatives in Fragrance Chemistry
Cyclopropane derivatives are recognized for their significant impact on fragrance chemistry. The development of new cyclopropanation methods has enabled the creation of Δ-compounds, which can serve as precursors or new ingredients with superior olfactory properties. The efficiency of cyclopropanation processes, such as those developed by Givaudan, has led to high-impact fragrance ingredients like Javanol®, Serenolide®, Toscanol®, and Pashminol®. These advancements underscore the importance of cyclopropane derivatives in developing new fragrances with reduced costs and environmental impact (Schröder, 2014).
Pharmacological Importance of Isoquinoline Derivatives
Isoquinoline derivatives have been identified for their broad spectrum of biological activities. This class of compounds, derived from the aromatic amino acid tyrosine, has been shown to possess anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, anti-malarial, and other potentials. Their widespread pharmacological importance is evident in their applications across various therapeutic areas, serving as a foundation for developing novel low-molecular-weight inhibitors (Danao et al., 2021).
Oxyfunctionalization of Cyclopropane Derivatives
The oxyfunctionalization of cyclopropane derivatives represents a direct approach towards carbonylcyclopropanes, which avoids unnecessary synthetic stages and aligns with the principles of atom economy. This method has been developed into a reliable approach for creating cyclopropylketones, highlighting the utility of cyclopropane derivatives in synthetic organic chemistry for generating compounds with potential therapeutic applications (Sedenkova et al., 2018).
Isoquinoline N-oxides in Drug Discovery
Research on isoquinoline alkaloids and their N-oxides from different plant species has revealed a variety of pharmacological activities, including antimicrobial, antibacterial, and antitumor effects. The structure-activity relationship (SAR) activities of these compounds suggest new possible applications in drug discovery, emphasizing the role of isoquinoline N-oxides as a significant source of leads (Dembitsky et al., 2015).
properties
IUPAC Name |
6-chlorospiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopropane] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN/c12-9-2-1-8-6-13-7-11(3-4-11)10(8)5-9/h1-2,5,13H,3-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFUQHDHREDLEPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNCC3=C2C=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90716966 | |
| Record name | 6'-Chloro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90716966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
885269-22-7 | |
| Record name | 6'-Chloro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90716966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[3-Fluoro-5-(trifluoromethyl)phenyl]propan-1-OL](/img/structure/B1395794.png)

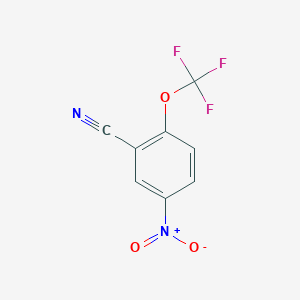

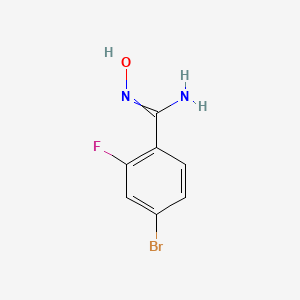
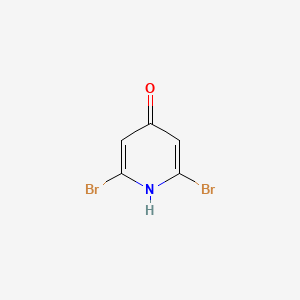
![[4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzyl]amine hydrochloride](/img/structure/B1395806.png)
